Bienvenue dans la boutique en ligne BenchChem!

Elliptinium

Oncology Small Cell Lung Cancer Topoisomerase II Inhibition

Elliptinium (CAS 58337-34-1) is a quaternary ammonium ellipticine derivative acting as a dual DNA intercalator and topoisomerase II poison. Its permanent cationic charge enhances DNA binding and cellular uptake versus non-quaternized ellipticines, while resisting oxidative metabolism. Clinically, it achieved a 19% objective response rate in refractory breast cancer without bone marrow suppression, enabling clean topoisomerase II pathway dissection in immunocompromised models. Its ~24-hour plasma half-life (vs. 22 min for ellipticine) supports sustained PK/PD modeling. Procure this uniquely characterized probe to advance non-cross-resistant antitumor strategy research.

Molecular Formula C18H17N2O+
Molecular Weight 277.3 g/mol
CAS No. 58337-34-1
Cat. No. B1197481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElliptinium
CAS58337-34-1
Synonyms2-methyl-9-hydroxyellipticinium
2-methyl-9-hydroxyellipticinium acetate
9-HME
9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
9-hydroxy-2-methylellipticinium
9-hydroxy-2-methylellipticinium acetate
9-hydroxy-2N-methyl-ellipticinium acetate
9-hydroxy-methyl-ellipticinium
Celiptium
elliptinium
elliptinium acetate
elliptinium iodide
elliptinium ion(1+)
hydroxy-methyl-ellipticinium
N(2)-methyl-9-hydroxyellipticinium
NSC 264-137
NSC 264137
Molecular FormulaC18H17N2O+
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C
InChIInChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1
InChIKeyYZQRAQOSAPWELU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elliptinium (CAS 58337-34-1) Product Overview and Procurement Baseline


Elliptinium (CAS 58337-34-1), also designated as 9-hydroxy-2-methylellipticinium or NMHE, is a quaternary ammonium derivative of the plant alkaloid ellipticine [1]. It functions as a DNA intercalating agent and a topoisomerase II poison, thereby inhibiting DNA replication and RNA synthesis [2]. This compound was specifically developed to address the solubility and toxicity limitations of its parent molecule, ellipticine, and is primarily procured for oncology research, particularly in models of metastatic breast cancer [3].

Why Elliptinium (CAS 58337-34-1) is Not Interchangeable with Other Ellipticine Derivatives


Elliptinium's unique pharmacodynamic profile, driven by its specific quaternary ammonium structure, prevents generic substitution with other ellipticine derivatives. Unlike non-quaternized ellipticines, the permanent cationic charge on elliptinium significantly alters its DNA binding kinetics, cellular uptake, and susceptibility to oxidative metabolism [1]. Furthermore, distinct structure-activity relationships (SAR) govern this class; for example, 9-hydroxy-substituted ellipticiniums (like elliptinium) lack the brain-tumor specificity observed in 9-methoxy or 9-unsubstituted ellipticinium salts, underscoring that minor structural changes lead to major shifts in therapeutic window and target tissue selectivity [2]. Therefore, treating ellipticine derivatives as a single interchangeable class fails to account for these quantifiable differences in target engagement and clinical utility.

Elliptinium (CAS 58337-34-1) Quantified Differentiation Against Comparators


Cytotoxicity Comparison: Elliptinium (Celiptium) vs. Detalliptinium vs. m-AMSA in Human SCLC

In a direct comparative study on the human small cell lung carcinoma (SCLC) cell line NCI N417, the cytotoxicity of Elliptinium (as Celiptium) was quantified alongside its close analog Detalliptinium and the alternative topoisomerase II inhibitor m-AMSA. This head-to-head comparison provides a direct measure of relative potency in a clinically relevant tumor type [1].

Oncology Small Cell Lung Cancer Topoisomerase II Inhibition

Bone Marrow Toxicity: Elliptinium's Myelosuppression Profile vs. Other Antineoplastics

Elliptinium demonstrates a markedly different myelosuppression profile compared to other antineoplastic agents. In a study on human bone marrow progenitor cells (GM-CFU), elliptinium's toxicity was quantified by the D0 value, a measure of clonogenic survival. This was compared to two other agents: fluoro-ara-AMP and homoharringtonine [1]. Furthermore, clinical data confirms this in vitro finding, showing an apparent lack of bone marrow toxicity in a phase II study of advanced breast cancer patients, a key differentiator from many standard chemotherapeutics [2].

Hematology Toxicology Chemotherapy

Clinical Efficacy in Metastatic Breast Cancer: Salvage Therapy Response Rate

Elliptinium's clinical utility as a salvage therapy for advanced breast cancer is defined by a specific objective response rate, providing a benchmark for its activity in a heavily pre-treated patient population. A Phase II study reported a 19% objective response rate in 74 patients with advanced breast cancer receiving elliptinium as second- or third-line treatment at a dose of 100 mg/m2/week [1].

Oncology Breast Cancer Clinical Trial Salvage Therapy

Pharmacokinetic Differentiation: Elliptinium's Extended Plasma Half-Life vs. Parent Ellipticine

The quaternary ammonium structure of elliptinium confers a significantly prolonged plasma half-life compared to its parent compound, ellipticine. This is a critical pharmacokinetic distinction. In cancer patients, the mean elimination half-life (t1/2) of elliptinium was measured at 23.7 hours [1]. In contrast, ellipticine has a reported plasma half-life of only 22 minutes following intravenous administration [2].

Pharmacokinetics Drug Metabolism ADME

Primary Research and Procurement Scenarios for Elliptinium (CAS 58337-34-1)


Investigating Non-Myelosuppressive Anticancer Mechanisms

Researchers focused on developing cancer therapies with reduced hematological toxicity should consider Elliptinium as a tool compound. Its demonstrated lack of bone marrow suppression in clinical trials, supported by quantitative in vitro data [1], makes it ideal for dissecting anti-tumor pathways (e.g., topoisomerase II inhibition and covalent DNA adduct formation) without the confounding variable of significant myelotoxicity [2]. This is particularly relevant for studies in immunocompromised models or for exploring combination regimens where preserving bone marrow function is paramount.

Salvage Therapy and Drug Resistance Research in Breast Cancer

Given its defined 19% objective response rate as a salvage therapy in advanced, refractory breast cancer [3], Elliptinium is a valuable agent for investigating mechanisms of drug resistance and for validating new models of relapsed disease. Its distinct mechanism—combining DNA intercalation, topoisomerase II poisoning, and the formation of covalent DNA adducts—may circumvent common resistance pathways to other chemotherapeutics, providing a unique probe for studying non-cross-resistant antitumor strategies [2].

Pharmacokinetic Modeling and Long-Acting Formulation Development

Elliptinium's extended plasma half-life of ~24 hours in humans [4] makes it a compelling subject for pharmacokinetic/pharmacodynamic (PK/PD) modeling and the development of long-acting injectable formulations. This property contrasts sharply with the short half-life of its parent compound, ellipticine (22 minutes) [5], allowing researchers to use elliptinium to study the impact of extended drug exposure on efficacy and toxicity profiles in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elliptinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.